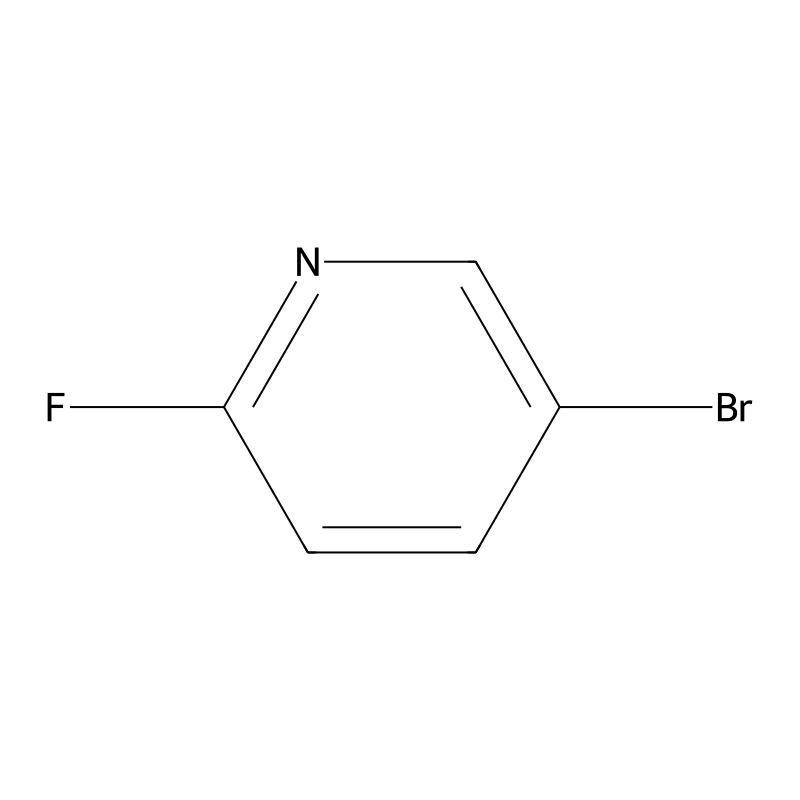5-Bromo-2-fluoropyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Building Block for Pharmaceuticals:
5-Bromo-2-fluoropyridine is a valuable building block for synthesizing various active pharmaceutical ingredients (APIs) . Its unique structure, containing both a bromine and a fluorine atom, offers distinct advantages:
- Fluorine: Enhances nucleophilic aromatic substitution (S_NAr) reactions, allowing efficient incorporation of other functional groups crucial for drug activity .
- Bromine: Prefers copper/palladium-catalyzed C-C/C-N coupling reactions, enabling various modifications to the molecule's framework .
This versatility makes 5-bromo-2-fluoropyridine a starting point for developing drugs targeting various diseases, including:
- Neuropeptide Y receptor Y5 inhibitors: These drugs hold potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's .
- SARS-CoV-2 main protease inhibitors: Researchers are exploring 5-bromo-2-fluoropyridine derivatives as potential drugs to combat COVID-19 by inhibiting the viral replication process .
- Indoleamine-2,3-dioxygenase-1 (IDO1) inhibitors: These hold promise in cancer immunotherapy by enhancing the immune system's ability to recognize and attack tumor cells .
5-Bromo-2-fluoropyridine is a di-halogenated heterocyclic compound with the chemical formula C₅H₃BrFN and a molecular weight of 175.99 g/mol. It consists of a pyridine ring substituted with bromine at the 5-position and fluorine at the 2-position. This compound is recognized for its unique properties, which make it an important building block in organic synthesis, particularly in pharmaceuticals and materials science. The compound appears as a colorless liquid and has a boiling point of approximately 162–164 °C at 760 mmHg .
This compound has demonstrated significant biological activity, particularly in drug discovery. It has been utilized as a molecular scaffold for various active pharmaceutical ingredients (APIs), including:
- Inhibitors of neuropeptide Y receptor Y5
- Inhibitors targeting the main protease of SARS-CoV-2
- Inhibitors of indoleamine-2,3-dioxygenase-1, relevant in cancer immunotherapy .
The unique structural features of 5-bromo-2-fluoropyridine contribute to its effectiveness in these roles.
Several methods exist for synthesizing 5-bromo-2-fluoropyridine, including:
- Halogenation of Pyridine Derivatives: This involves treating pyridine with bromine and fluorine sources under controlled conditions.
- Cross-Coupling Reactions: Utilizing palladium-catalyzed methods to couple brominated pyridines with fluorinated reagents.
- Nucleophilic Substitution: Employing nucleophiles to replace halogen atoms selectively in pyridine derivatives .
These methods highlight the compound's versatility in synthetic organic chemistry.
5-Bromo-2-fluoropyridine finds applications across multiple fields:
- Pharmaceuticals: As a key intermediate in the synthesis of various drugs.
- Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) due to its electron-deficient nature and aromaticity.
- Agricultural Chemicals: Potential use in developing agrochemicals owing to its biological activity .
Studies have shown that 5-bromo-2-fluoropyridine interacts with several biological targets, influencing pathways relevant to cancer therapy and viral inhibition. For instance, it has been identified as an inhibitor of specific enzymes involved in cancer metabolism and viral replication, which underscores its potential therapeutic applications .
Several compounds share structural similarities with 5-bromo-2-fluoropyridine. Here are some notable examples:
| Compound Name | Similarity | Key Differences |
|---|---|---|
| 5-Bromo-2-fluoro-4-methylpyridine | 0.86 | Methyl group at position 4 influences reactivity. |
| 5-Bromo-2-fluoro-3-methylpyridine | 0.86 | Methyl group at position 3 alters electronic properties. |
| 5-Bromo-3-fluoropyridine | 0.81 | Fluorine at position 3 may affect biological activity. |
| 5-Fluoro-2-bromopyridine | 0.80 | Different halogen positioning impacts reactivity. |
These compounds illustrate variations in reactivity and biological activity due to differences in substitution patterns on the pyridine ring.
XLogP3
GHS Hazard Statements
H302 (13.04%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (13.04%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








